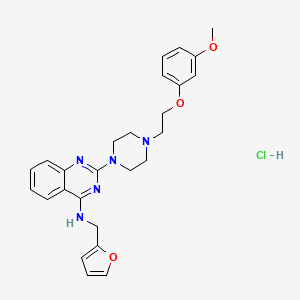
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride is a useful research compound. Its molecular formula is C26H30ClN5O3 and its molecular weight is 496.01. The purity is usually 95%.
BenchChem offers high-quality N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has focused on synthesizing derivatives related to quinazoline and investigating their structural characteristics. For instance, derivatives have been prepared through reactions involving different nitrogen nucleophiles, showcasing diverse structural features confirmed by spectral analysis. These studies contribute to understanding the compound's chemical properties and potential as a scaffold for further pharmaceutical development (El-Shahawi, El-ziaty, Morsy, & Aly, 2016).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of quinazoline derivatives has been a significant area of interest. Some compounds have shown activity against various microorganisms, suggesting their utility in developing new antimicrobial agents. Additionally, certain derivatives exhibited potent antiproliferative activities against different cancer cell lines, highlighting their potential as antitumor agents. These findings indicate the compound's relevance in designing novel therapies for infectious diseases and cancer (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Pharmacological Evaluation
Further research has explored the pharmacological aspects of quinazoline derivatives, including their effects on depression and anxiety. Studies involving animal models have assessed the antidepressant and antianxiety activities, providing insights into the compounds' therapeutic potential. Such evaluations are crucial for advancing our understanding of how these derivatives could be used to treat psychiatric disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Corrosion Inhibition
Interestingly, research has also identified the application of quinazolin-4(3H)-one derivatives in the field of corrosion inhibition for mild steel in acidic environments. This suggests a broader utility of these compounds beyond pharmaceuticals, demonstrating their potential in industrial applications (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]quinazolin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3.ClH/c1-32-20-6-4-7-21(18-20)34-17-15-30-11-13-31(14-12-30)26-28-24-10-3-2-9-23(24)25(29-26)27-19-22-8-5-16-33-22;/h2-10,16,18H,11-15,17,19H2,1H3,(H,27,28,29);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCKEVAAIDALMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NCC5=CC=CO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-(4-(2-(3-methoxyphenoxy)ethyl)piperazin-1-yl)quinazolin-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)

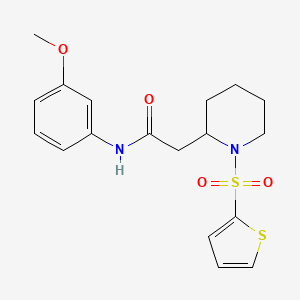
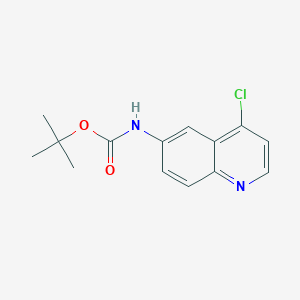
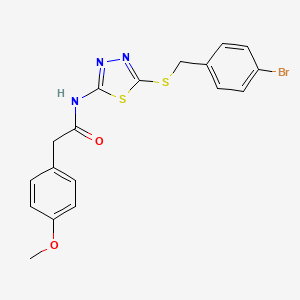

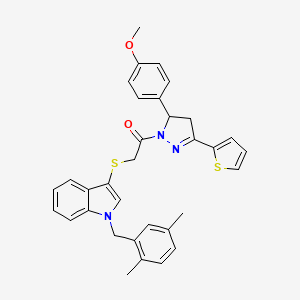

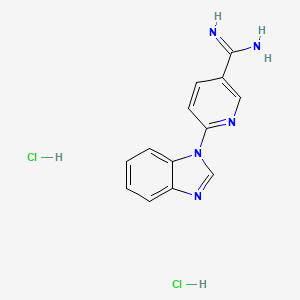
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
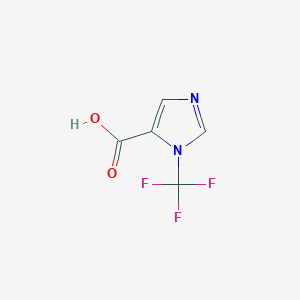
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)